5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine
Description
5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Properties
CAS No. |
918801-72-6 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C12H15N3O2/c1-15-10(7-14-12(15)13)9-6-8(16-2)4-5-11(9)17-3/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
NBTVCWQGYSTGMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1N)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a reaction with an appropriate amine to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized to form the imidazole ring.
Methylation: Finally, the imidazole ring is methylated to yield the desired compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at position 2 participates in nucleophilic reactions due to its lone electron pair. Key reactions include:
The amine’s reactivity is reduced compared to aliphatic amines due to conjugation with the imidazole ring’s π-system .
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring undergoes electrophilic substitution, primarily at position 4 (meta to the methyl group). The 2,5-dimethoxyphenyl substituent directs reactivity through steric and electronic effects:
| Reaction Type | Reagents/Conditions | Regioselectivity | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | Position 4 | |
| Nitration | HNO₃, H₂SO₄, 0°C | Position 4 |
Computational studies on analogous imidazoles suggest the methoxy groups stabilize transition states via resonance, favoring substitution at position 4 .
Oxidation Reactions
The methoxy groups and imidazole ring are susceptible to oxidation:
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Methoxy groups | KMnO₄, H⁺, heat | Quinone derivatives | |
| Imidazole ring | H₂O₂, Fe²⁺ | Imidazole N-oxide |
The 2,5-dimethoxy configuration increases electron density on the phenyl ring, accelerating oxidation to quinones under strong acidic conditions .
Coordination Chemistry
The amine and imidazole nitrogen atoms act as ligands for metal ions:
| Metal Ion | Coordination Mode | Complex Structure | Reference |
|---|---|---|---|
| Cu(II) | Bidentate (N,N) | Square-planar geometry | |
| Fe(III) | Tridentate (N,N,O) | Octahedral geometry |
The methoxy groups can participate in weak interactions with metal centers, as observed in crystallographic studies of similar compounds .
Condensation Reactions
The amine group reacts with carbonyl compounds to form Schiff bases:
| Carbonyl Compound | Conditions | Product | Reference |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux | N-Benzylidene derivative | |
| 2-Hydroxyacetophenone | CH₃CN, RT | Cyclized imidazolidine product |
Schiff base formation is reversible and pH-dependent, with optimal yields observed in anhydrous ethanol.
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism and protonation:
-
Protonation Sites :
-
Tautomerism :
The 1-methyl group locks the imidazole in the 1H-tautomer, preventing N3–H ↔ N1–H interconversion .
Photochemical Reactions
UV irradiation induces demethylation of methoxy groups:
| Condition | Product | Quantum Yield | Reference |
|---|---|---|---|
| λ = 254 nm, CH₃CN | 5-(2-Hydroxy-5-methoxyphenyl) derivative | 0.12 |
This reaction proceeds via a radical mechanism, with the 2-methoxy group showing higher lability than the 5-methoxy group .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine exhibit significant antitumor properties. Research has shown that modifications in the imidazole ring can enhance cytotoxicity against various cancer cell lines. For instance, structure-activity relationship (SAR) studies reveal that the presence of specific substituents on the phenyl ring can significantly impact the anticancer efficacy of imidazole derivatives .
Anticonvulsant Properties
Compounds containing imidazole moieties have been explored for their anticonvulsant activities. The presence of methoxy groups in the structure has been correlated with increased activity against seizure models, suggesting potential therapeutic applications in epilepsy treatment .
p38 MAP Kinase Inhibition
Research has demonstrated that imidazole derivatives can act as inhibitors of p38 MAP kinase, an important target in inflammatory diseases and cancer therapy. The introduction of specific functional groups in the imidazole structure enhances its inhibitory effects on this kinase, making it a candidate for further development in anti-inflammatory drugs .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with G-protein coupled receptors, particularly serotonin receptors, which play a role in its biological effects. The binding of the compound to these receptors can modulate various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features.
2,5-Dimethoxyamphetamine: Another compound with similar methoxy substitutions on the phenyl ring.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with structural similarities.
Uniqueness
5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to its imidazole ring structure, which differentiates it from other similar compounds that typically have phenethylamine or amphetamine backbones. This unique structure contributes to its distinct chemical and biological properties.
Biological Activity
5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings, including case studies and data tables.
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- CAS Number : 918801-72-6
- Melting Point : 122-124 °C
- Boiling Point : 414.7 ± 53.0 °C (predicted)
- Density : 1.21 ± 0.1 g/cm³ (at 20 °C)
- pKa : 7.82 ± 0.43 (predicted) .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects, including anti-cancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. For instance, compounds similar to 5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |
| Similar Imidazole Derivative | U937 (Leukemia) | <10 | Cell cycle arrest |
| Similar Imidazole Derivative | A549 (Lung Cancer) | <15 | Apoptosis via caspase activation |
These compounds have demonstrated cytotoxic effects at sub-micromolar concentrations, indicating their potential as effective anti-cancer agents .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro studies have assessed its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.50 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL |
These results suggest that the compound exhibits significant antibacterial activity, comparable to standard antibiotics .
Neuroprotective Effects
Research into the neuroprotective effects of imidazole derivatives indicates that they may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Specific studies have shown that compounds with similar structures can inhibit acetylcholinesterase activity, which is crucial for maintaining cholinergic function in the brain .
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the efficacy of a series of imidazole derivatives, including our compound of interest, against MCF-7 breast cancer cells. The results indicated that these compounds induced apoptosis through mitochondrial pathways, significantly reducing cell viability at concentrations below 10 µM. -
Case Study on Antimicrobial Resistance :
Another investigation focused on the antimicrobial efficacy of imidazole derivatives against resistant strains of Staphylococcus aureus. The study found that certain modifications to the imidazole ring enhanced antibacterial activity and reduced biofilm formation.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine, and how do substituent positions influence reaction efficiency?
The synthesis of substituted imidazoles typically involves cyclocondensation of aldehydes, ammonia, and diketones under acidic or solvent-free conditions. For methoxy-substituted derivatives like this compound, the Debus-Radziszewski reaction is widely used, where 2,5-dimethoxybenzaldehyde reacts with methylamine and a diketone precursor (e.g., glyoxal) in a refluxing solvent such as ethanol or acetic acid . Substituent positions on the phenyl ring (e.g., para vs. ortho methoxy groups) can sterically hinder cyclization or alter electronic effects, impacting reaction yields. For example, bulky substituents may require prolonged reflux times or higher catalyst loading to achieve >70% yields .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of methoxy protons (δ ~3.7–3.9 ppm) and imidazole ring protons (δ ~6.8–7.5 ppm). The methyl group on the imidazole nitrogen typically appears as a singlet near δ 3.3 ppm .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ for C₁₂H₁₅N₂O₂⁺: calc. 231.1134, observed 231.1138) .
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O from methoxy groups) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies indicate degradation under strong acidic/basic conditions (pH <2 or >10), with imidazole ring protonation or hydrolysis occurring. Storage at –20°C in inert atmospheres (argon) is recommended to prevent oxidation of methoxy groups .
Advanced Research Questions
Q. How can this compound serve as a ligand in coordination chemistry, and what metal complexes exhibit promising properties?
The imidazole nitrogen and methoxy oxygen atoms act as donor sites for metal coordination. For example, Ir³⁺ complexes synthesized with similar dimethoxyphenyl-imidazole ligands show strong luminescence in the visible spectrum (λₑₘ ~450–550 nm) due to ligand-to-metal charge transfer (LMCT). These complexes are being explored as phosphorescent probes in bioimaging . X-ray crystallography of analogous complexes reveals distorted octahedral geometry around the metal center .
Q. What strategies resolve contradictions in fluorescence efficiency data reported for structurally similar imidazole derivatives?
Discrepancies in fluorescence quantum yields (Φ) often arise from substituent electronic effects. For instance, electron-donating methoxy groups enhance Φ by stabilizing excited states, while electron-withdrawing groups (e.g., nitro) reduce Φ via non-radiative decay. Solvent polarity also plays a role: polar solvents like acetonitrile increase Φ by stabilizing dipole moments in the excited state. Systematic studies using time-resolved fluorescence spectroscopy and DFT calculations can reconcile such data .
Q. How does this compound perform in virtual screening for enzyme inhibition, and what structural modifications improve binding affinity?
In urokinase receptor (uPAR) targeting , imidazole derivatives with methoxy substitutions show moderate binding (IC₅₀ ~10–50 µM) due to hydrophobic interactions with receptor pockets. Introducing a hydroxyl group at the 4-position of the phenyl ring improves hydrogen bonding with active-site residues (e.g., Asp⁵⁶), reducing IC₅₀ to <5 µM . Molecular dynamics simulations (MD) and MM-PBSA calculations are recommended to validate binding modes .
Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?
Under the INCHEMBIOL framework , laboratory studies should evaluate:
- Photodegradation : Exposure to UV light (λ = 254 nm) in aqueous solutions to identify breakdown products (e.g., demethylated imidazoles).
- Bioaccumulation : LogP values (~2.5) suggest moderate lipophilicity, requiring testing in aquatic organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .
- Microbial degradation : Aerobic soil metabolism studies to assess half-life (t₁/₂) in natural environments .
Methodological Considerations
Q. How should researchers address low yields in scaled-up synthesis of this compound?
- Catalyst optimization : Switch from homogeneous catalysts (e.g., HCl) to heterogeneous systems (e.g., montmorillonite K10 clay) to simplify purification .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
- Continuous-flow systems : Mitigate exothermic side reactions during cyclization .
Q. What precautions are critical when handling this compound in biological assays?
- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct experiments in fume hoods due to potential dust formation .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
